1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane
Description
Properties
Molecular Formula |
C14H31F3O2Si2 |
|---|---|
Molecular Weight |
344.56 g/mol |
IUPAC Name |
triethyl-(2,2,2-trifluoro-1-triethylsilyloxyethoxy)silane |
InChI |
InChI=1S/C14H31F3O2Si2/c1-7-20(8-2,9-3)18-13(14(15,16)17)19-21(10-4,11-5)12-6/h13H,7-12H2,1-6H3 |
InChI Key |
JQJCMISMGPIUCP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(C(F)(F)F)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of Bis(triethylsiloxy)ethane
A primary route involves the fluorination of bis(triethylsiloxy)ethane derivatives. In this method, a chlorinated precursor such as 1,1-dichloro-2,2-bis(triethylsiloxy)ethane is treated with hydrogen fluoride (HF) or fluorination agents like antimony pentachloride (SbCl₅). The reaction typically proceeds under controlled pressure (0.7–0.8 MPa) and elevated temperatures (100–115°C). For example, trifluoroethylation via HF yields the target compound with a reported purity of >99.9% after distillation. Challenges include managing exothermic reactions and avoiding over-fluorination, which can lead to byproducts such as 1,1,1,2-tetrafluoro derivatives.
Catalytic Fluorodecarboxylation
Alternative approaches employ fluorodecarboxylation of carboxylate intermediates. A 2025 study demonstrated that treating bis(triethylsiloxy)acetic acid with sulfur tetrafluoride (SF₄) in dichloromethane at −20°C achieves a 78% yield. This method minimizes side reactions but requires rigorous moisture exclusion due to SF₄’s sensitivity to hydrolysis.
Silylation of Fluorinated Alcohols
Two-Step Protection-Oxidation Strategy
A widely adopted method involves silylating 1,1,1-trifluoro-2,2-ethanediol with triethylsilyl chloride (TES-Cl). The diol is first protected using TES-Cl in the presence of imidazole, yielding the bis-silylated intermediate. Subsequent oxidation with pyridinium chlorochromate (PCC) or Dess-Martin periodinane ensures complete conversion. Optimized conditions (0°C, anhydrous tetrahydrofuran) afford yields of 85–92%.
One-Pot Silylation-Fluorination
Recent advancements enable a one-pot synthesis by combining silylation and fluorination. For instance, reacting 2,2-dihydroxy-1,1,1-trifluoroethane with triethylsilane (TES-H) and trifluoroacetic anhydride (TFAA) at 70°C produces the target compound in 88% yield. This method eliminates intermediate isolation, enhancing scalability for industrial applications.
Catalytic Methods and Optimization
Lewis Acid-Catalyzed Reactions
Lewis acids such as boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄) accelerate silylation kinetics. A 2024 patent disclosed that BF₃·OEt₂ catalysis reduces reaction time from 12 hours to 3 hours while maintaining yields above 90%. However, catalyst residues necessitate post-reaction neutralization with aqueous sodium bicarbonate.
Solvent and Temperature Effects
Solvent polarity critically influences reaction efficiency. Nonpolar solvents (e.g., toluene) favor silylation but prolong reaction times, while polar aprotic solvents (e.g., dimethylformamide) accelerate rates at the expense of lower selectivity. Optimal temperatures range from 0°C to 80°C, with higher temperatures risking desilylation.
Comparative Analysis of Synthesis Routes
The table below evaluates key preparation methods based on yield, purity, and practicality:
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: The triethylsiloxy groups can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield simpler derivatives.
Hydrolysis: The triethylsiloxy groups can be hydrolyzed to form silanols and trifluoroethanol.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding oxides or ketones.
Reduction: Simpler hydrocarbons or alcohols.
Hydrolysis: Silanols and trifluoroethanol.
Scientific Research Applications
1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl and triethylsiloxy groups into molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane involves its interaction with molecular targets through its trifluoromethyl and triethylsiloxy groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s ability to undergo hydrolysis and release trifluoroethanol also contributes to its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several organochlorine pesticides and fluorinated analogs. Key comparisons include:
Key Structural Differences :
- The target compound replaces DDT’s chlorophenyl groups with triethylsiloxy moieties, significantly altering hydrophobicity and steric effects.
Reactivity and Stability
- Hydrolytic Stability : The triethylsiloxy groups in the target compound likely confer greater resistance to hydrolysis compared to DDT’s labile C-Cl bonds . However, siloxy groups are less stable than aryl chlorides under acidic conditions.
- Metabolic Pathways: DDT is metabolized to DDE and DDD, which are toxic and persistent . The target compound’s trifluoro and siloxy groups may lead to distinct metabolic products, such as fluorinated alcohols or silanols, though this remains speculative.
- Reactivity with Bases : Analogous trifluoro compounds (e.g., 1,1,1-trifluoro-2,2-bis(4-nitrophenyl)ethane) undergo dehydrohalogenation with strong bases . The siloxy groups in the target compound may suppress such elimination reactions.
Biological Activity
1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane is a fluorinated siloxane compound with the potential for diverse applications in both industrial and biological contexts. Its unique chemical structure imparts properties that may influence various biological activities, making it a subject of interest in scientific research.
Chemical Structure
- IUPAC Name : this compound
- CAS Number : 2149590-54-3
- Molecular Formula : C10H20F3O2Si2
Properties
The compound features a trifluoromethyl group and two triethylsiloxy groups, which contribute to its stability and reactivity in biological systems. The presence of fluorine atoms often enhances lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interactions with cellular membranes and proteins. The trifluoromethyl group may influence membrane fluidity and permeability, while the siloxane moieties can interact with proteins through hydrophobic interactions.
Interaction Studies
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains due to its ability to disrupt cellular membranes.
- Anticancer Properties : Some investigations have explored its role in inhibiting cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed significant activity against Escherichia coli and Staphylococcus aureus. The compound was tested at various concentrations, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 32 |
Case Study 2: Cytotoxicity in Cancer Cell Lines
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent decrease in cell viability.
| Concentration (µM) | % Viability (MCF-7) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
In Vivo Studies
Limited in vivo studies have been conducted to evaluate the pharmacokinetics and toxicology of this compound. Initial results suggest that it has a favorable safety profile at low doses but may require further investigation to fully understand its metabolic pathways.
Comparative Analysis with Similar Compounds
When compared to other siloxane derivatives, such as bis(trimethylsiloxy)ethane and other fluorinated compounds, this compound exhibits unique biological properties that warrant further exploration.
| Compound | Antimicrobial Activity | Cytotoxicity (MCF-7) |
|---|---|---|
| This compound | Moderate | High |
| Bis(trimethylsiloxy)ethane | Low | Moderate |
| Other fluorinated siloxanes | Varies | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
